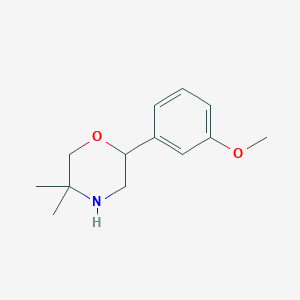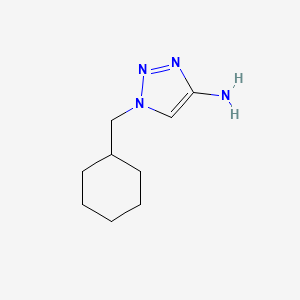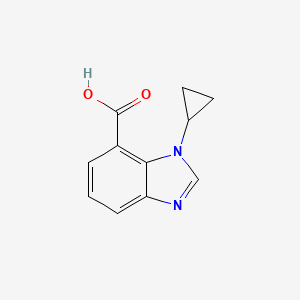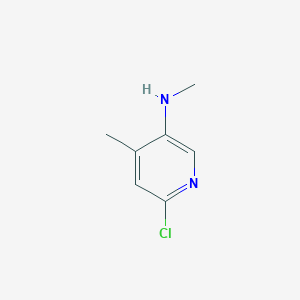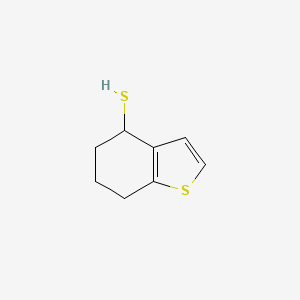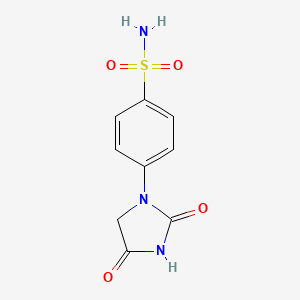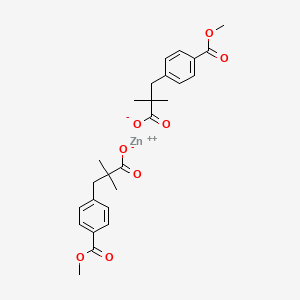
(4-(MEthoxycarbonyl)-phenyl)zincpivalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Methoxycarbonyl)-phenyl)zincpivalate is an organozinc compound that has garnered attention in the field of organic synthesis due to its unique reactivity and stability. This compound is particularly useful in cross-coupling reactions, where it serves as a versatile reagent for forming carbon-carbon bonds. The presence of the methoxycarbonyl group enhances its reactivity, making it a valuable tool in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-(Methoxycarbonyl)-phenyl)zincpivalate typically involves the reaction of methyl 4-bromobenzoate with zinc pivalate in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Methyl 4-bromobenzoate+Zinc pivalate→this compound
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of continuous flow reactors also minimizes the exposure of sensitive intermediates to air and moisture, enhancing the overall efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
(4-(Methoxycarbonyl)-phenyl)zincpivalate undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: It participates in nucleophilic substitution reactions, where the zinc atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as halides, amines, or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Produces 4-methoxycarbonylbenzoic acid.
Reduction: Produces 4-methoxycarbonylbenzyl alcohol.
Substitution: Produces various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
(4-(Methoxycarbonyl)-phenyl)zincpivalate has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Employed in the preparation of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of agrochemicals and materials science .
Mechanism of Action
The mechanism of action of (4-(Methoxycarbonyl)-phenyl)zincpivalate involves the formation of a reactive intermediate that facilitates the transfer of the phenyl group to a target molecule. This process is often catalyzed by transition metals such as palladium or nickel. The molecular targets and pathways involved include:
Formation of organozinc intermediates: These intermediates are highly reactive and can participate in various coupling reactions.
Catalytic cycles: The compound undergoes catalytic cycles involving the transition metal catalyst, leading to the formation of the desired product .
Comparison with Similar Compounds
Similar Compounds
Zinc acetate: Another zinc carboxylate compound with similar reactivity but different solubility and stability properties.
Zinc trifluoroacetate: Known for its high reactivity in catalytic processes.
Zinc methacrylate: Used in polymerization reactions and materials science
Uniqueness
(4-(Methoxycarbonyl)-phenyl)zincpivalate is unique due to its enhanced stability and reactivity, which make it particularly suitable for use in cross-coupling reactions. Its ability to form stable organozinc intermediates under mild conditions sets it apart from other zinc carboxylates .
Properties
Molecular Formula |
C26H30O8Zn |
|---|---|
Molecular Weight |
535.9 g/mol |
IUPAC Name |
zinc;3-(4-methoxycarbonylphenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/2C13H16O4.Zn/c2*1-13(2,12(15)16)8-9-4-6-10(7-5-9)11(14)17-3;/h2*4-7H,8H2,1-3H3,(H,15,16);/q;;+2/p-2 |
InChI Key |
FSEPYVCYMIWSEJ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].CC(C)(CC1=CC=C(C=C1)C(=O)OC)C(=O)[O-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Iodo-2-[(3-methylbutan-2-yl)oxy]cycloheptane](/img/structure/B13060490.png)
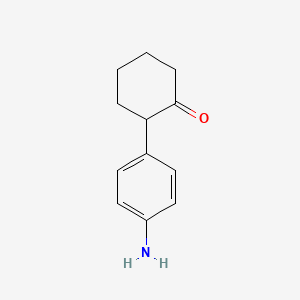
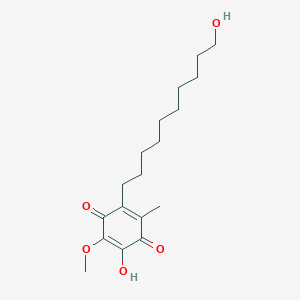
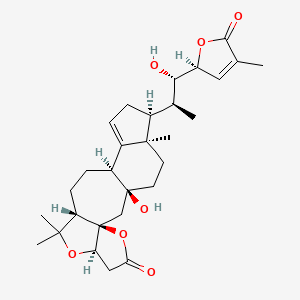
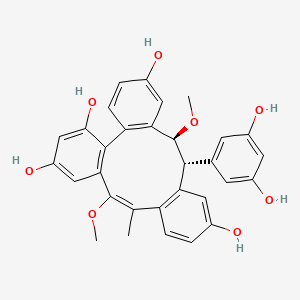
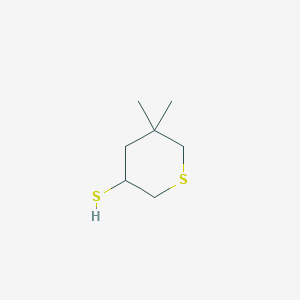
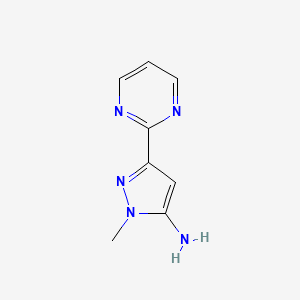
![[(Z)-[5-chloro-1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] acetate](/img/structure/B13060518.png)
